molecular formula C7H8O4 B157961 5-(Methoxymethyl)furan-2-carboxylic acid CAS No. 1917-60-8

5-(Methoxymethyl)furan-2-carboxylic acid

Cat. No. B157961
CAS RN: 1917-60-8
M. Wt: 156.14 g/mol
InChI Key: HUUCEXDTXVRYMK-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C7H8O4 . It is also known by other names such as 5-(methoxymethyl)-2-furoic acid and 5-Methoxymethyl-furan-2-carboxylic acid .


Synthesis Analysis

There are several methods for synthesizing furan derivatives. For instance, a chemobiocatalytic tandem process was developed to produce 5-aminomethyl-2-furancarboxylic acid (AMFC) from 5-hydroxymethylfurfural (HMF) and inexpensive ammonium formate . Another method involves the use of synthesized Ag NPs as a catalyst for the selective synthesis of 5-hydroxymethyl-2-furan carboxylic acid (HMFCA) from the platform molecule 5-hydroxymethylfurfural (5-HMF) .


Molecular Structure Analysis

The molecular structure of 5-(Methoxymethyl)furan-2-carboxylic acid consists of 7 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 156.04225873 g/mol . The molecule has a topological polar surface area of 59.7 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

5-(Methoxymethyl)furan-2-carboxylic acid has a molecular weight of 156.14 g/mol . It has a XLogP3-AA value of 0.5, indicating its partition coefficient between octanol and water . The compound has a rotatable bond count of 3 .

Future Directions

Furan derivatives, including 5-(Methoxymethyl)furan-2-carboxylic acid, have potential applications in various fields. For instance, furan platform chemicals derived from biomass, such as furfural and 5-hydroxy-methylfurfural, are being explored for their potential in replacing traditional resources like crude oil . This could lead to the development of new, sustainable materials and fuels .

properties

IUPAC Name

5-(methoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUCEXDTXVRYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360550
Record name 5-(methoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)furan-2-carboxylic acid

CAS RN

1917-60-8
Record name 5-(methoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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